1-(3-Amino-1H-pyrrol-2-YL)ethanone
Description
1-(3-Amino-1H-pyrrol-2-yl)ethanone is a pyrrole-derived compound featuring an amino group at the 3-position of the pyrrole ring and a ketone substituent at the adjacent 2-position. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol (inferred from SMILES and InChI data in ). The compound’s structure combines aromaticity from the pyrrole core with reactive functional groups (amino and ketone), making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(3-amino-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-4(9)6-5(7)2-3-8-6/h2-3,8H,7H2,1H3 |
InChI Key |
VGNYQMRFPFTFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-amino-2-pyrrolecarboxaldehyde with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-amino-2-pyrrolecarboxaldehyde and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 60-80°C.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanoic acid.
Reduction: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(3-Amino-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3-Amino-1H-pyrrol-2-yl)ethanone with analogous compounds, focusing on structural features, physicochemical properties, and applications:
Key Structural and Functional Differences
Aromaticity and Reactivity: The target compound’s fully aromatic pyrrole ring contrasts with the partially saturated 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (), which may exhibit reduced electrophilic substitution reactivity.
Functional Group Influence: The 3-amino group in the target compound distinguishes it from 1-(1H-pyrrol-2-yl)ethanone (), enabling hydrogen bonding and participation in Schiff base formation. Pyrazole-containing analogs (e.g., ) exhibit additional N-heterocyclic coordination sites, favoring metal complexation or enzyme inhibition.
Thermal and Chemical Stability
- 1-(1H-Pyrrol-2-yl)ethanone () demonstrates stability under roasting conditions (up to 200°C), suggesting that the target compound’s pyrrole core may similarly resist thermal degradation. However, the amino group’s susceptibility to oxidation or hydrolysis requires further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
